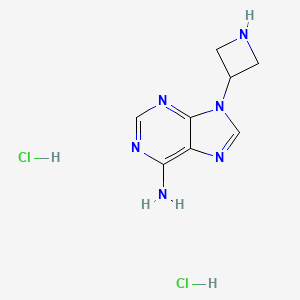

9-(Azetidin-3-yl)purin-6-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the description of similar azetidine-containing purine derivatives. The first paper discusses a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives, which are structurally related to the compound . These derivatives were synthesized and characterized for their potential as acetylcholinesterase inhibitors, which suggests that the compound of interest may also have biological activity .

Synthesis Analysis

The synthesis of azetidine-containing compounds is detailed in the second paper, where azetidin-3-ones are prepared from various (S)-α-amino acids. These azetidin-3-ones are then reacted with different nucleophiles to yield a variety of amino-alcohol and amino-acid derivatives . Although the exact synthesis of 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride is not described, the methodologies presented could potentially be adapted for its synthesis, considering the azetidine moiety's reactivity and the purine base's compatibility with nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of azetidine-containing compounds is not explicitly analyzed in the provided papers. However, the characterization of related compounds using 1H-NMR, 13C-NMR, and mass spectra in the first paper suggests that similar techniques could be employed to determine the structure of 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride . The high diastereoselectivity observed in the reactions of azetidin-3-ones also implies that the compound of interest may exhibit stereospecific characteristics that could be elucidated through detailed NMR analysis.

Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives are explored in the second paper, where azetidin-3-ones react with various nucleophiles to produce amino-alcohol and amino-acid derivatives . This indicates that the azetidine ring in 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride could potentially undergo similar nucleophilic reactions, which might be useful in further chemical modifications or in understanding its mechanism of action if it exhibits biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride are not directly discussed in the provided papers. However, the moderate activity of related compounds against acetylcholinesterase and the good yields and high diastereoselectivities of the reactions involving azetidin-3-ones suggest that the compound of interest may have similar properties that could be inferred, such as solubility, stability, and reactivity. Further studies would be required to determine these properties accurately.

Applications De Recherche Scientifique

Synthesis and Chemical Structure

- Synthesis of Purine Derivatives: Purine derivatives, such as 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride, have been synthesized using various chemical methods. For example, Zhong and Sun (2010) developed an efficient synthesis of 6,9-disubstituted purin-8-ones, highlighting the chemical versatility of purine compounds (Zhong & Sun, 2010). Similarly, synthesis methods involving copper-catalyzed reactions and microwave-assisted procedures have been explored to create various purine analogs.

Biological Applications

- Antimicrobial Activity and DNA Interactions: Novel purine derivatives, including those similar to 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride, have been investigated for their antimicrobial activities. Kinali-Demirci et al. (2014) synthesized purine derivatives incorporating tetrazole rings, which displayed antibacterial activities and interactions with plasmid DNA (Kinali-Demirci, İdil, & Dişli, 2014). These findings suggest a potential for purine derivatives in antimicrobial research.

Chemical Properties and Reactions

- Tautomerism and Alkylation Studies: Research by Roggen and Gundersen (2008) on N-Methoxy-9-methyl-9H-purin-6-amines, related to 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride, highlights the chemical behavior of purine compounds, such as variations in amino/imino tautomer ratios and reactions with benzyl bromide (Roggen & Gundersen, 2008).

Crystal Structure Analysis

- X-Ray Diffraction Studies: Iusupov et al. (2022) conducted X-ray diffraction studies on a compound similar to 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride, revealing insights into the molecular and crystal structure of such purine derivatives (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).

Potential Therapeutic Applications

- Acetylcholinesterase Inhibition: Kang et al. (2013) designed and synthesized purin-6-amine derivatives, similar to 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride, which showed moderate activity in inhibiting acetylcholinesterase, indicating potential therapeutic applications (Kang, Song, Zhan, Zhang, & Xinyong, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

9-(azetidin-3-yl)purin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6.2ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;;/h3-5,10H,1-2H2,(H2,9,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVAZDOVPOKYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NC3=C(N=CN=C32)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Azetidin-3-yl)purin-6-amine;dihydrochloride | |

CAS RN |

2375273-16-6 |

Source

|

| Record name | 9-(azetidin-3-yl)-9H-purin-6-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002937.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)

![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)

![N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B3002955.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002956.png)